1-Naphthyl 2-(3-benzoylphenyl)propanoate
CAS No.:
Cat. No.: VC0964922
Molecular Formula: C26H20O3
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H20O3 |
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Molecular Weight | 380.4 g/mol |
IUPAC Name | naphthalen-1-yl 2-(3-benzoylphenyl)propanoate |
Standard InChI | InChI=1S/C26H20O3/c1-18(26(28)29-24-16-8-12-19-9-5-6-15-23(19)24)21-13-7-14-22(17-21)25(27)20-10-3-2-4-11-20/h2-18H,1H3 |
Standard InChI Key | RVPIZWQJTYINIZ-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
Molecular Identity and Composition
1-Naphthyl 2-(3-benzoylphenyl)propanoate is an organic compound with the molecular formula C26H20O3 and a molecular weight of 380.4 g/mol. The compound represents an ester derivative where the carboxylic acid group of 2-(3-benzoylphenyl)propanoic acid (ketoprofen) has been esterified with 1-naphthol. This structural modification significantly alters several physical and chemical properties of the parent compound.
The compound can be uniquely identified through several chemical identifiers:
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IUPAC Name: naphthalen-1-yl 2-(3-benzoylphenyl)propanoate
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Standard InChI: InChI=1S/C26H20O3/c1-18(26(28)29-24-16-8-12-19-9-5-6-15-23(19)24)21-13-7-14-22(17-21)25(27)20-10-3-2-4-11-20/h2-18H,1H3
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SMILES Notation: CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43
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PubChem Compound ID: 4063832
Structural Features and Characteristics
The chemical structure of 1-Naphthyl 2-(3-benzoylphenyl)propanoate incorporates several key structural elements:
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A naphthalen-1-yl moiety connected through an ester linkage
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A propanoate backbone with a methyl substituent at the alpha position
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A 3-benzoylphenyl group attached to the alpha carbon of the propanoate chain
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Three oxygen atoms: two within the ester group and one in the ketone functionality
The compound features a chiral center at the alpha-carbon of the propanoate chain, indicating the possibility of existing as enantiomers. The presence of both the naphthyl and benzoylphenyl groups contributes to its extended aromatic character, which influences its spectroscopic properties and chemical reactivity.
Physical and Chemical Properties
Based on its structure, 1-Naphthyl 2-(3-benzoylphenyl)propanoate would be expected to exhibit the following physical and chemical properties:
Property | Value/Description | Basis |
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Physical State | Solid at room temperature | Based on molecular weight and structure |
Solubility | Poorly soluble in water, highly soluble in organic solvents | Based on lipophilic character |
Molecular Weight | 380.4 g/mol | Calculated from molecular formula |
Reactive Groups | Ester linkage susceptible to hydrolysis | Chemical structure analysis |
Stability | Stable under normal conditions; sensitive to strong acids/bases | Based on ester functionality |
The ester linkage represents a key reactive site, being susceptible to hydrolysis under acidic or basic conditions, or in the presence of esterases. This property is particularly relevant when considering its potential biological applications.
Relationship to Ketoprofen
Structural Comparison with Ketoprofen
1-Naphthyl 2-(3-benzoylphenyl)propanoate is structurally related to ketoprofen (2-(3-benzoylphenyl)propanoic acid), a well-established NSAID with the formula C16H14O3 and molecular weight of 254.28 g/mol . The key difference lies in the esterification of ketoprofen's carboxylic acid group with 1-naphthol, resulting in:
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An increase in molecular weight from 254.28 g/mol to 380.4 g/mol
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Replacement of the acidic carboxyl group with an ester functionality
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Addition of a bulky naphthyl group to the structure
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Enhanced lipophilicity compared to ketoprofen
This structural modification represents a common approach in medicinal chemistry for altering the physicochemical and pharmacokinetic properties of carboxylic acid-containing drugs.
Physicochemical Differences
The esterification of ketoprofen to form 1-Naphthyl 2-(3-benzoylphenyl)propanoate significantly alters several physicochemical properties:
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Lipophilicity: The addition of the naphthyl group substantially increases the lipophilicity compared to ketoprofen, which has a reported Log P of 3.12 . The estimated Log P of 1-Naphthyl 2-(3-benzoylphenyl)propanoate would likely exceed 4.0.
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Acidity: The absence of the carboxylic acid group eliminates the acidic properties present in ketoprofen, potentially reducing direct gastrointestinal irritation that is characteristic of NSAIDs.
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Solubility Profile: The increased lipophilicity would reduce water solubility while enhancing solubility in organic solvents compared to ketoprofen.
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Hydrogen Bonding Capacity: The replacement of the carboxylic acid group with an ester reduces the hydrogen bond donor capacity while maintaining hydrogen bond acceptor functionality.
These altered physicochemical properties would be expected to influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion profiles.
Synthesis and Preparation
Carbodiimide-Mediated Coupling
A direct approach would involve the coupling of ketoprofen with 1-naphthol using carbodiimide reagents:
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Reaction of ketoprofen (2-(3-benzoylphenyl)propanoic acid) with 1-naphthol
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Use of coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Addition of catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity
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Purification by column chromatography
This approach typically proceeds under mild conditions (room temperature, dichloromethane or THF as solvent) and is well-suited for laboratory-scale synthesis.
Acid Chloride Method
An alternative approach would involve:
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Conversion of ketoprofen to its acid chloride using thionyl chloride or oxalyl chloride
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Reaction of the resulting acid chloride with 1-naphthol in the presence of a base such as triethylamine
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Similar purification methods as above
This method is analogous to synthetic approaches described for other ester derivatives, as suggested by synthetic protocols involving the use of dichloromethane as a solvent and triethylamine as a base .
Purification Methods
Purification of 1-Naphthyl 2-(3-benzoylphenyl)propanoate would typically involve:
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Initial Work-up:
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Extraction with organic solvents
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Washing with aqueous solutions to remove byproducts
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Drying over anhydrous sodium sulfate
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Chromatographic Purification:
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Column chromatography on silica gel
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Typical solvent systems: hexane/ethyl acetate gradients
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Monitoring by thin-layer chromatography (TLC)
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Final Purification:
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Recrystallization from suitable solvents
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Characterization by spectroscopic methods to confirm purity and structure
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Analytical Characterization
Spectroscopic Properties
The structure of 1-Naphthyl 2-(3-benzoylphenyl)propanoate suggests specific spectroscopic characteristics that would be valuable for its identification and characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
The proton NMR spectrum would likely display:
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A doublet at approximately δ 1.5-1.6 ppm for the methyl group at the alpha-carbon
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A quartet at approximately δ 3.8-4.0 ppm for the methine proton at the alpha-carbon
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Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) representing the naphthyl and benzoylphenyl protons
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Integration ratio consistent with the 20 hydrogen atoms in the molecule
¹³C NMR (predicted):
Carbon-13 NMR would show:
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A signal at approximately δ 18-20 ppm for the methyl carbon
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A signal at approximately δ 45-50 ppm for the methine carbon
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Multiple signals in the aromatic region (δ 120-140 ppm)
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Carbonyl carbon signals at approximately δ 170-175 ppm (ester) and δ 195-200 ppm (ketone)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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Ester C=O stretch at approximately 1730-1750 cm⁻¹
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Ketone C=O stretch at approximately 1650-1680 cm⁻¹
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Aromatic C=C stretches at approximately 1450-1600 cm⁻¹
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C-O stretch at approximately 1200-1250 cm⁻¹
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Aromatic C-H stretches at approximately 3000-3100 cm⁻¹
Mass Spectrometry
In mass spectrometry, the compound would be expected to show:
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Molecular ion peak at m/z 380, corresponding to the molecular weight
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Fragment peaks from cleavage at the ester bond
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Characteristic fragments corresponding to the naphthyl and benzoylphenyl moieties
Chromatographic Analysis
For high-performance liquid chromatography (HPLC) analysis, suitable conditions might include:
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Reversed-phase C18 column
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Mobile phase consisting of acetonitrile/water mixtures
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UV detection at 254 nm, leveraging the compound's extended conjugation
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Retention time influenced by the compound's high lipophilicity
Research Applications and Future Directions
Current Research Applications
1-Naphthyl 2-(3-benzoylphenyl)propanoate appears to be primarily used in research contexts, as indicated by its listing as a research compound. Potential research applications include:
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Medicinal Chemistry: As a model compound for studying structure-activity relationships of NSAID derivatives
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Pharmaceutical Development: In the development and evaluation of prodrug approaches
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Analytical Chemistry: As a reference standard for method development and validation
Future Research Directions
Future investigations involving 1-Naphthyl 2-(3-benzoylphenyl)propanoate might focus on:
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Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion characteristics compared to ketoprofen
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Hydrolysis Kinetics: Investigating the rate and extent of ester hydrolysis in various biological media
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Efficacy Studies: Assessing anti-inflammatory and analgesic efficacy in relation to release of ketoprofen
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Formulation Development: Exploring novel formulation approaches leveraging the compound's unique physicochemical properties
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Stereochemical Aspects: Investigating potential differences in biological activity between enantiomers
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